2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
Preparation Methods
The synthesis of 2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate. The reaction is carried out in ethanol, and the mixture is heated to around 50°C. After the reaction is complete, the product is purified through recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by agents such as chromium trioxide or oxygen in the air.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyrazolone moiety.
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its ability to scavenge free radicals and inhibit lipid peroxidation. This compound can donate an electron to free radicals, thereby neutralizing them and preventing oxidative damage to cells . The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are primarily related to oxidative stress and inflammation .
Comparison with Similar Compounds
2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other pyrazolone derivatives such as:
1-Phenyl-3-methyl-5-pyrazolone: Similar in structure but differs in its specific applications and reactivity.
4-Methylaminoantipyrine: Another pyrazolone derivative with different pharmacological properties.
The uniqueness of this compound lies in its potent antioxidant properties and its clinical applications as a neuroprotective agent .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-methyl-4-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H10N2O/c1-12-10(13)9(7-11-12)8-5-3-2-4-6-8/h2-7,11H,1H3 |
InChI Key |
DCXCVXOPCXWUMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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